molecular formula C22H26FN3O2 B2414170 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 953249-45-1

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2414170
CAS RN: 953249-45-1
M. Wt: 383.467
InChI Key: MDSOKXFZCRIWNO-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, commonly known as B-FMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. B-FMPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a key player in various physiological and pathological processes in the brain.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Compounds with structural similarities have been studied for their role in orexin receptor mechanisms, particularly in modulating feeding, arousal, stress, and drug abuse. For example, research on selective orexin receptor antagonists has demonstrated their potential in reducing compulsive food consumption in models of binge eating, suggesting a major role of orexin-1 receptor mechanisms in such behaviors (Piccoli et al., 2012). This indicates that related compounds could be explored for their therapeutic potential in treating eating disorders with a compulsive component.

Pharmacological Profiles and Antagonistic Properties

The investigation into pharmacological profiles and selective receptor antagonistic properties of similar compounds has been a significant area of research. Studies have explored the in vitro and in vivo pharmacological properties of compounds acting as inverse agonists at specific receptors, such as the 5-hydroxytryptamine (5-HT) receptors, demonstrating their potential for antipsychotic agent development (Vanover et al., 2006).

Neuroprotective Drug Potential

Research into selective orexin-1 receptor antagonists has shown that certain compounds can attenuate stress-induced hyperarousal without inducing hypnotic effects, highlighting their potential as neuroprotective drugs (Bonaventure et al., 2015). This suggests that structurally related compounds might be explored for their therapeutic value in treating psychiatric disorders associated with stress or hyperarousal states.

Novel Synthetic Approaches

The development of novel synthetic approaches for the production of di- and mono-oxalamides from oxiranes has been explored, providing new methodologies for the synthesis of complex chemical structures (Mamedov et al., 2016). This research indicates the potential for innovative synthetic routes in the creation of new compounds with therapeutic applications.

Sigma Receptor Ligands

The synthesis and quantitative structure-activity relationships of compounds as potent and selective sigma1 receptor ligands have been studied, showing high affinity and selectivity for sigma1 receptors, which could be developed as potential radiotracers for imaging studies (Huang et al., 1998).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-16-7-8-19(13-20(16)23)25-22(28)21(27)24-14-17-9-11-26(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSOKXFZCRIWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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